Sigetin

Description

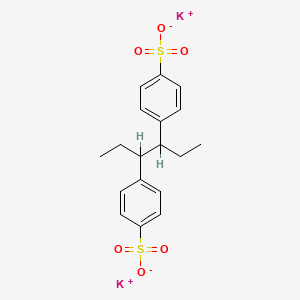

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;4-[4-(4-sulfonatophenyl)hexan-3-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6S2.2K/c1-3-17(13-5-9-15(10-6-13)25(19,20)21)18(4-2)14-7-11-16(12-8-14)26(22,23)24;;/h5-12,17-18H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMUAVFFONATJG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)S(=O)(=O)[O-])C(CC)C2=CC=C(C=C2)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20K2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60252-39-3 (Parent) | |

| Record name | Sigetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50928902 | |

| Record name | Dipotassium 4,4'-(hexane-3,4-diyl)di(benzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-47-1, 13517-49-2 | |

| Record name | Sigetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sygethin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013517492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium 4,4'-(hexane-3,4-diyl)di(benzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Reactivity of Sigetin

Methodologies for the Chemical Synthesis of Sigetin

The synthesis of this compound involves multi-step processes utilizing specific precursors under controlled reaction conditions. While detailed, proprietary synthetic routes are not extensively documented in the public domain, general organic synthesis techniques involving solvents, catalysts, and temperature control are employed. this compound is also known as sygethin, and its synthesis has been described in literature dating back to the 1960s. researchgate.net One description mentions the formation of the dipotassium (B57713) salt of 4,4′-(1,2-diethyl-1,2-ethanediyl)bis(benzenesulfonic acid) from an estrogen hexestrol (B1673224) molecule with two KSO groups. researchgate.net

Established Synthetic Routes and Reaction Parameters

Established synthetic routes for this compound typically involve the reaction of appropriate starting materials to construct the core stilbene-like structure with subsequent sulfonation and salt formation. Although specific reaction parameters for established routes of this compound synthesis are not widely published in detail, general organic synthesis principles apply. These often involve controlled temperature, pressure, reaction time, and the use of specific catalysts and solvents to favor product formation and minimize by-products. sigmaaldrich.com For instance, the synthesis described by Torf & Khromov-Borisov (1961) is referenced in relation to the crystal structure of dipotassium 4,4′-(hexane-3,4-diyl)bis(benzenesulfonate) dihydrate, also called sygethin dihydrate. researchgate.net This suggests a historical synthetic pathway exists, although the explicit parameters are not detailed in the available information.

Innovations in Scalable Production and Purification Techniques

Industrial production of this compound is conducted under stringent conditions to ensure purity and consistency for research-grade standards. This involves large-scale chemical reactions and subsequent purification steps. Scalable production in chemical synthesis focuses on developing methods that can be efficiently and economically scaled up from laboratory bench to industrial levels. rsc.orgrsc.org While specific innovations for scalable this compound production are not extensively detailed, general techniques for scalable chemical synthesis and purification are relevant. These often include optimizing reaction conditions for larger volumes, utilizing continuous flow processes, and developing efficient work-up procedures. rsc.orgdur.ac.uk

Purification techniques for chemical compounds like this compound at scale commonly involve methods such as crystallization and chromatography. chemeurope.com Crystallization is a powerful technique for obtaining highly pure solid compounds by controlling factors like temperature and solvent composition. chemeurope.com Chromatography, including techniques like HPLC (High-Performance Liquid Chromatography), is widely used for separating and purifying compounds based on their differential interactions with a stationary and mobile phase. chemeurope.comsigmaaldrich.com Innovations in scalable purification techniques often focus on improving efficiency, yield, and reducing environmental impact, such as the development of scalable chromatography resins and methods amenable to large-scale processing. purolite.compurolite.comnih.gov

Comprehensive Analysis of this compound's Chemical Transformations

This compound is known to undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The specific products formed from these reactions are dependent on the reagents and conditions employed.

Oxidative Reaction Mechanisms and Derivative Formation

This compound can be oxidized under specific conditions to form oxidized derivatives. Oxidation reactions typically involve the gain of oxygen or loss of electrons or hydrogen atoms from a molecule. Common oxidizing agents mentioned in a general context that could potentially react with this compound include potassium permanganate (B83412) and hydrogen peroxide. The mechanisms of oxidative reactions can vary depending on the oxidizing agent and the functional groups present in this compound. For organic compounds, oxidation can lead to the formation of various derivatives, such as alcohols, aldehydes, ketones, or carboxylic acids, or can involve the oxidation of sulfur atoms in the sulfonate groups. Research on oxidative stress and the role of antioxidants, while not directly detailing this compound's oxidation, highlights the importance of understanding oxidative processes in biological and chemical systems. vernadskyjournals.in.uaresearchgate.net

Substitution Reactions and Functional Group Interconversions

This compound can participate in substitution reactions where functional groups are replaced by other groups. Substitution reactions are fundamental in organic chemistry and involve the exchange of an atom or group in a molecule for another. britannica.comfiveable.me Reagents such as halogens and nucleophiles are employed in substitution reactions. Aromatic compounds, like the benzenesulfonic acid moieties in this compound, commonly undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. britannica.comfiveable.me The sulfonate groups themselves are typically introduced via sulfonation, a type of electrophilic aromatic substitution. Nucleophilic substitution reactions, where a nucleophile replaces a leaving group, are also common, particularly with alkyl halides or other compounds with good leaving groups. britannica.comlibretexts.org The specific sites and types of substitution reactions that this compound undergoes would depend on its precise structure and the reaction conditions. Functional group interconversions through substitution reactions are essential tools in organic synthesis for transforming one functional group into another. britannica.com

Design and Elucidation of this compound Derivatives and Analogs

The design and elucidation of derivatives and analogs of chemical compounds like this compound are crucial in exploring their properties and potential applications. This process often involves rational design strategies and comparative chemical analysis with structurally related compounds.

Rational Design Strategies for Structural Modifications

Rational design in chemistry involves predicting potential modifications to a molecule's structure based on an understanding of the relationship between its structure and properties or activity. nih.govwikipedia.org This approach aims to design compounds with predefined sets of properties. wikipedia.org For this compound, rational design strategies for creating derivatives and analogs would likely focus on modifying its core structure, the benzenesulfonic acid moieties, or the 1,2-diethyl-1,2-ethanediyl bridge.

Strategies could involve:

Substitution of functional groups: Introducing or replacing functional groups on the phenyl rings or the ethyl chains to alter properties such as solubility, reactivity, or interaction with biological targets.

Modification of the linker: Adjusting the length or nature of the 1,2-diethyl-1,2-ethanediyl bridge to influence the molecule's conformation and the spatial arrangement of the benzenesulfonic acid groups.

Alterations to the salt form: While this compound is commonly used as the dipotassium salt for water solubility, exploring other salt forms could potentially impact its physical or chemical characteristics.

Rational design relies on understanding how specific structural changes correlate with changes in chemical behavior or desired properties. wikipedia.org This can involve utilizing principles of structure-activity relationships (SAR) or quantitative structure-activity relationships (QSAR), although these are more commonly discussed in the context of biological activity. wikipedia.org The goal is to predictably engineer new compounds with desired characteristics. harvard.edu

Comparative Chemical Analysis of Structurally Related Compounds

Comparative chemical analysis of this compound with structurally related compounds provides valuable insights into how structural variations influence chemical properties and reactivity. This compound is noted as an analog of hexestrol. drugfuture.com Comparing their chemical structures reveals similarities in the core diphenylalkane framework but key differences in the attached functional groups; this compound has benzenesulfonate (B1194179) groups, while hexestrol has hydroxyl groups.

Analyzing the chemical behavior of hexestrol and other related diphenylalkane derivatives can help predict or understand the reactivity of this compound and its potential derivatives. For instance, the presence of sulfonic acid groups in this compound contributes to its anionic nature in salt form and high water solubility, contrasting with the phenolic hydroxyl groups in hexestrol which influence its different properties and estrogenic activity. ontosight.aidrugfuture.com

Comparative analysis often involves examining:

Reactivity profiles: How different functional groups influence susceptibility to oxidation, reduction, substitution, or other reaction types.

Physical properties: Comparing solubility, melting points, and other physical characteristics as a function of structural differences.

Spectroscopic data: Analyzing and comparing NMR, IR, and mass spectrometry data to confirm structures and identify the impact of modifications.

Table: Structurally Related Compounds (Hypothetical Comparative Data)

| Compound | Structural Feature | Water Solubility | Reactivity (e.g., Oxidation) | Notes |

| This compound | Benzenesulfonate groups, Ethyl bridge | High | Undergoes oxidation, reduction, substitution | Dipotassium salt form ontosight.ai |

| Hexestrol | Phenolic hydroxyl groups, Ethyl bridge | Lower | Different reactivity profile | Estrogenic activity drugfuture.com |

| Derivative A | Modified ethyl bridge (e.g., longer chain) | Varies | Varies | Designed for altered conformation |

| Derivative B | Substitution on phenyl ring (e.g., halogen) | Varies | Varies | Designed for altered electronic properties |

This table presents hypothetical data to illustrate the concept of comparative chemical analysis. Actual data would require specific experimental findings for each compound.

Molecular Mechanisms of Action for Sigetin

Elucidation of Cellular and Subcellular Molecular Targets

Comprehensive investigations into the specific cellular and subcellular molecular targets of Sigetin have not been documented in the available scientific literature.

Investigation of Ion Channel and Transporter Interactions

There is no research available detailing the interactions of this compound with any specific ion channels or transporters. The study of how chemical compounds interact with these crucial membrane proteins is a significant area of pharmacology. Ion channels, which facilitate the passage of ions across cell membranes, and transporters, which move ions and small molecules, are key targets for many drugs. nih.govnih.gov The modulation of these proteins can lead to a wide range of physiological effects. nih.govnih.gov

Interactions between drugs and transporters can also be a significant factor in drug-drug interactions, affecting the absorption, distribution, metabolism, and excretion of therapeutic agents. nih.govresearchgate.netnih.gov The lack of data on this compound in this context means its potential effects on these vital cellular components remain unknown.

Analysis of Membrane Potential Dynamics and Ionic Flux Modulation

Due to the absence of information on this compound's interaction with ion channels and transporters, there is no data on its effects on membrane potential dynamics or the modulation of ionic flux. The regulation of membrane potential is fundamental to the function of excitable cells like neurons and muscle cells. nih.gov Alterations in ionic flux, the movement of ions across the membrane, can have profound impacts on cellular activity. nih.gov

This compound-Induced Intracellular Signaling Pathway Perturbations

There is no information available regarding any intracellular signaling pathways that may be perturbed by this compound. Intracellular signaling pathways are complex networks of proteins and molecules that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses. nih.govyoutube.com These pathways are critical for regulating a vast array of cellular processes, including growth, differentiation, and metabolism. nih.govyoutube.com Many drugs exert their effects by modulating specific components of these signaling cascades. mdpi.com

Advanced Mechanistic Hypotheses and Theoretical Modeling of this compound's Interactions

Without any foundational experimental data on the molecular interactions of this compound, it is not possible to formulate advanced mechanistic hypotheses or develop theoretical models of its potential interactions. Computational modeling and simulation are increasingly utilized in drug development to predict and analyze drug-protein interactions and their downstream effects. nih.govnih.govmdpi.com However, these models require initial in vitro data on the compound's activity to be developed and validated.

Preclinical Research Methodologies and Mechanistic Investigations of Sigetin

In Vitro Experimental Paradigms for Sigetin Research

In vitro studies, conducted outside of a living organism, are fundamental in the initial assessment of a compound's biological activity. neuralink.com For this compound, these studies have utilized various cell-based systems and isolated tissue preparations to investigate its effects under controlled laboratory conditions.

Cell-based assays are a cornerstone of in vitro preclinical research, allowing for the evaluation of a compound's effects on specific cell types or cellular processes. sygnaturediscovery.combmglabtech.comnih.gov These assays can range from simple 2D monolayer cultures to more complex systems. nih.gov They are used to understand gene, protein, or whole cellular functions and regulatory mechanisms, and to screen for potential inhibitors or inducers of biological processes. bmglabtech.com Cell-based models are considered essential because the cellular context more closely represents target-specific interactions and activity patterns compared to studies with isolated molecules. nih.gov Examples of applications include screening for cytotoxicity, genotoxicity, and assessing drug absorption and metabolism. lidebiotech.com They can also be adapted for high-throughput screening (HTS), allowing for the testing of many compounds in parallel. bmglabtech.com

To better mimic the complexity of in vivo environments, advanced in vitro models such as 3D cell cultures and microphysiological systems (MPS), also known as organs-on-chips, are increasingly employed in preclinical research. drugtargetreview.comnih.govscilit.commdpi.comresearchgate.net Unlike traditional 2D cultures, 3D models offer more biomimetic environments that support improved cell-cell and cell-matrix interactions, better preserving cellular characteristics and function. mdpi.com MPS are dynamic 3D systems that can replicate essential functions of human organs, incorporating features like tissue-tissue interfaces and fluid flow. drugtargetreview.comresearchgate.net These advanced models are valuable for disease modeling and drug development, providing more physiologically relevant data and potentially reducing the reliance on animal testing. drugtargetreview.comnih.govmdpi.com They can also be used to incorporate patient diversity by using cells from multiple donors, which helps in understanding inter-individual variability in drug response. insphero.com

Isolated tissue preparations involve the study of specific tissues removed from an organism and maintained in a controlled environment. This approach allows for the investigation of a compound's direct effects on the tissue's function. ugobasile.comuah.esresearchgate.net For example, studies on isolated rat uterus preparations have been used to investigate the effects of compounds on smooth muscle contractility. ajol.infonih.gov These preparations are typically mounted in organ baths containing physiological salt solutions, and their contractions or relaxations are recorded using transducers. ugobasile.comajol.info This methodology is a classic tool in pharmacology for studying the effects of drugs on various smooth muscles, including uterine tissue. ugobasile.com Research has shown that compounds can have relaxant effects on uterine smooth muscle in such preparations. ajol.info

In vitro studies are also crucial for investigating the effects of compounds like this compound on specific biological processes within cells, such as mitochondrial function. nih.govnih.gov Mitochondria are vital organelles involved in energy production, calcium homeostasis, and cell death pathways. embopress.orgnsf.gov In vitro and ex vivo studies allow for detailed examination of mitochondrial activities, including oxygen consumption, mitochondrial membrane potential, calcium handling, and the production of reactive oxygen species. nih.govnih.govthermofisher.com These studies can utilize various techniques and assays to assess how a compound impacts these critical mitochondrial processes. thermofisher.com Accurate in vitro models for mitochondrial research require careful consideration of cell culture conditions, such as media composition and oxygen levels, to replicate the in vivo metabolic context. nih.gov

In Vivo Animal Model Research Protocols

In vivo studies, conducted in living organisms, are essential for evaluating the systemic effects of a compound, including its pharmacokinetics and pharmacodynamics, and to assess its potential efficacy and safety in a more complex biological system. profil.comlidebiotech.comneuralink.com Animal models are a critical component of preclinical research, bridging the gap between in vitro findings and potential human applications. mdpi.com

The selection of appropriate animal species and strains is a critical step in designing in vivo preclinical studies for this compound. This selection is based on several factors, including the appropriateness of the animal as an analog for the human condition being studied, the transferability of information from the animal model to humans, genetic uniformity, existing knowledge of the animal's biological properties, cost, availability, and ethical considerations. researchgate.netuminho.ptnih.gov The goal is to choose models that can provide consistent and relevant answers and mimic the human clinical situation to enable correct extrapolation of results. uminho.pt

Commonly used animal models in preclinical research include rodents like mice and rats, as well as larger animals such as rabbits, dogs, pigs, and sheep, depending on the specific research question and the biological system being investigated. uminho.ptnih.gov Characterization of the selected animal model is also important, which can involve assessing physiological status, metabolism, and genetic background to minimize variability and ensure the translatability of results. researchgate.netuminho.pt For studies investigating specific conditions, disease models are often utilized to evaluate the compound's ability to visualize or treat the disease in vivo. mdpi.com For example, studies on this compound have been reported in mice with transplanted mammary gland cancer. dntb.gov.ua

Experimental Design Principles and Methodological Rigor in Animal Studies

Ensuring rigor and reproducibility is paramount in animal studies to enhance the reliability and translatability of findings. Key principles include consulting with core facility staff and statisticians during the planning phase, particularly for power analysis to ensure adequate sample size unc.edu. Experiments should be designed with sufficient controls and replicates unc.edu. Validation of reagents, such as antibodies, cell lines, and animals, is crucial unc.edu. Maintaining clear, detailed protocols (Standard Operating Procedures - SOPs) and data analysis plans is essential, with any deviations thoroughly documented unc.edu. Personnel performing experiments must be well-trained and understand the importance of precise execution unc.edu. The use of well-maintained instrumentation is also vital unc.edu. Comprehensive documentation of all steps, reagents, equipment, and data analysis methods, along with proper data storage, contributes to rigor unc.edu.

Specific considerations in animal models include ensuring correct genotyping of transgenic animals and maintaining a defined genetic background unc.edu. Awareness of potential genetic factors and differences between animals of the same strain from different vendors is also important unc.edu. Studies on the reporting of experimental design rigor in animal research have shown an increase over time in the reporting of power analysis, randomization, and blinding, although there is still room for improvement nih.govnih.gov. These metrics are considered important for minimizing bias and enhancing the internal validity of studies tierversuchsgegner.at.

Investigation of this compound's Biological Effects in Animal Systems

Animal models are widely used to investigate the biological effects of this compound across various physiological systems and disease states.

Studies on Uterine Contractility and Reproductive Physiology

Research in reproductive physiology often utilizes animal models, including cattle, swine, mice, goats, horses, and cats, to study aspects such as gamete and embryo development, fertility, pregnancy management, and estrus and ovulation synchronization ncsu.edu. Studies on uterine contractility in various species, including rats and humans, have explored the effects of different stimuli and compounds researchgate.netnih.gov. For instance, copulation is known to stimulate myometrial activity, playing a role in sperm transport researchgate.net. Investigations into the mechanisms of uterine contractions have also examined the role of calcium sparks and the expression of channels like SK3 nih.gov. While the specific effects of this compound on uterine contractility and reproductive physiology in animal models are not detailed in the provided search results, these areas represent relevant avenues for preclinical investigation using established animal models and methodologies.

Exploration of Developmental Processes in Preclinical Pregnancy Models

Preclinical pregnancy models are valuable for exploring the potential effects of compounds like this compound on developmental processes. Animal models are frequently used in this context. For example, studies in pigs have investigated the effects of estrogen administration on farrowing rate and physiological responses to insemination researchgate.net. The use of in vitro models, such as organs-on-chips and organoids, is also gaining attention for remodeling human pregnancy and studying developmental biology nih.gov. These models offer platforms to investigate the impact of substances on embryonic and fetal development, although extrapolating preclinical findings to the clinical setting can be challenging due to physiological differences between species and the complexities of pregnancy nih.gov.

Examination of Effects in Established Disease Models (e.g., Experimental Atherosclerosis, Leydig Cell Hyperplasia)

This compound's effects have been examined in established disease models, including experimental atherosclerosis and Leydig cell hyperplasia.

Experimental Atherosclerosis: Mouse models, particularly those deficient in apolipoprotein E (apoE) or LDL receptors, are widely used in atherosclerosis research nih.govresearchgate.netscielo.brmdpi.com. These models can develop atherosclerotic lesions spontaneously or when fed a special diet nih.govscielo.brmdpi.com. The apoE-deficient mouse model is well-characterized and develops extensive lesions, although it does not fully replicate plaque rupture seen in humans nih.govresearchgate.net. Studies using these models have contributed to understanding the mechanisms of atherosclerosis, such as the role of chronic inflammation scielo.br.

Leydig Cell Hyperplasia: Leydig cell hyperplasia and adenomas are observed in toxicology studies in laboratory animals nih.govresearchgate.netresearchgate.net. Mouse models have been developed to study conditions like familial male-limited precocious puberty (FMPP), which is associated with Leydig cell hyperplasia due to activating mutations in the LH receptor gene nih.gov. Studies in mice treated with substances like finasteride, a 5 alpha-reductase inhibitor, have also shown increased incidences of Leydig cell hyperplasia and adenomas, correlated with increased serum LH levels nih.gov. The relevance of Leydig cell findings in rodents to humans is an area of ongoing discussion in risk assessment researchgate.net.

Ex Vivo Organ and Tissue Perfusion Studies in this compound Research

Ex vivo organ and tissue perfusion studies provide a valuable platform for investigating the direct effects of compounds on isolated organs or tissues in a controlled environment, bridging the gap between in vitro and in vivo studies frontiersin.orgtno.nlnih.gov. This technique allows for the maintenance of organ viability and function outside the body, enabling detailed analysis of a compound's impact on specific tissues frontiersin.orgtno.nl.

Ex vivo machine perfusion (EVMP) systems allow for perfusing organs with oxygenated solutions under controlled temperature conditions frontiersin.org. This approach has been applied to various organs, including kidneys, livers, lungs, and hearts frontiersin.orgtno.nlnih.gov. Studies have utilized ex vivo perfusion to assess organ condition, study drug delivery, and investigate disease mechanisms frontiersin.orgtno.nlnih.govmdpi.com. For example, ex vivo perfusion of human kidneys has been used to characterize vascular architecture and perfusion characteristics in both normal and cancerous tissue mdpi.com. The technique allows for monitoring organ viability and function through physiological and biochemical markers tno.nl.

Biosynthesis and Biotransformation Pathways of Sigetin

Theoretical Postulations Regarding Potential Sigetin Biosynthesis Routes

Based on the available scientific literature consulted, there are no documented theoretical postulations or experimentally verified pathways detailing the biosynthesis of this compound in biological systems. This compound is described as a derivative of diphenylhexane. Diphenylhexane itself is a hydrocarbon, and while general principles of organic synthesis exist for creating such structures, the specific biological pathway for the de novo synthesis of this compound has not been identified in the reviewed sources. Natural product biosynthesis often involves complex enzymatic cascades, but without specific research on this compound's origin, any postulations would be speculative and lack a basis in empirical data.

Advanced Analytical Methodologies for Sigetin Research

Chromatographic Techniques for Compound Separation and Purity Profiling

Chromatography encompasses a set of separation techniques used to isolate components within a mixture, enabling their identification and quantification whlabs.comutm.my. These methods are fundamental for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), formerly known as high-pressure liquid chromatography, is a widely used technique in analytical chemistry for separating, identifying, and quantifying each component in a mixture utm.my. It operates by passing a pressurized liquid solvent containing the sample through a column packed with a solid adsorbent material utm.my. Different components interact differently with the adsorbent, leading to varying flow rates and thus separation as they exit the column utm.my. HPLC has been extensively used for both qualitative and quantitative analyses of various compounds ebsco.com. Different detection techniques, such as UV, LC/MS, and others, can be coupled with HPLC for quantification sielc.com. This method is applicable for analyzing active drug components in various formulations sielc.com. The characterization of compounds via chromatographic purity validation is a recommended standard in medicinal chemistry research .

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) Methodologies

Gas Chromatography (GC) is another common chromatographic technique used for separating and analyzing compounds that can be vaporized without decomposition utm.my. It is widely applied for testing the purity of a substance or separating mixture components utm.my. In GC, the sample is transported by an inert gas (mobile phase) through a column containing a stationary phase clu-in.org. Separation occurs based on the differential interaction of analytes with the stationary phase clu-in.org. GC is extensively used in environmental analyses and forensic science for identifying and quantifying organic compounds ebsco.comclu-in.org.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid as the mobile phase. SFC can be coupled with mass spectrometry (LC-MS) and offers advantages such as cleaner spectra, higher salt tolerance, universal solvent compatibility, and broader ionization coverage compared to traditional liquid chromatography for certain applications plasmion.com.

While GC and SFC are powerful separation techniques applicable to a wide range of compounds, specific details regarding their direct application and methodologies for Sigetin analysis were not found in the provided search results.

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic methods analyze the interaction of light or other forms of energy with a sample to provide information about its molecular or elemental composition and structure whlabs.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique used to determine the molecular structure and chemical composition of a sample sigmaaldrich.com. It works by analyzing the interaction of spinning nuclei in a strong magnetic field sigmaaldrich.com. The positions of signals in an NMR spectrum (chemical shifts) are influenced by the electron density around the nucleus, providing detailed information about the molecular environment and connectivity of atoms sigmaaldrich.com. Different NMR techniques, such as 1H NMR and 29Si NMR, are used depending on the nuclei of interest huji.ac.ilmagritek.com. NMR is a powerful tool for structural confirmation and characterization . While NMR is a standard technique for characterizing chemical compounds, specific NMR spectral data or detailed findings for this compound were not available in the consulted sources.

Mass Spectrometry (MS) for Precise Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound plasmion.com. Coupled with chromatographic techniques like GC or LC (GC-MS or LC-MS), MS is a powerful tool for identifying and quantifying substances in complex mixtures siglaboratory.comebsco.comceric-eric.eu. High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Mass Spectrometry (LRMS) systems are used in compound screening and analysis siglaboratory.com. MS can also provide fragmentation patterns, which are unique to a compound's structure and aid in its identification and structural elucidation ceric-eric.eu. While MS is a crucial tool in chemical analysis, specific mass spectral data or detailed findings for this compound were not found.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about the functional groups and chemical bonds present ftir.czoxinst.com.

Infrared (IR) spectroscopy reveals the vibrations of atoms in molecules, and the positions of infrared bands are closely related to molecular structure gelest.com. Certain groups of atoms have characteristic vibration frequencies that persist in different compounds, making IR spectroscopy an indispensable tool for identifying functional groups gelest.com. IR spectroscopy can be used for both qualitative and quantitative measurements ebsco.com.

Raman spectroscopy is based on the interaction of light with the chemical bonds of a sample, causing specific energy shifts in the scattered light that appear in a Raman spectrum oxinst.com. The Raman spectrum is unique for each chemical composition and can provide both qualitative and quantitative information oxinst.com. Raman spectroscopy is non-invasive, non-destructive, and requires minimal sample preparation oxinst.com.

Both IR and Raman spectroscopy provide a chemical "fingerprint" of the investigated compounds oxinst.com. The characterization of compounds via spectroscopic methods (e.g., IR) is a recommended standard in medicinal chemistry research . However, specific IR or Raman spectra or detailed findings for this compound were not available in the consulted sources.

Electrophysiological and Advanced Imaging Techniques in Mechanistic Studies

Electrophysiological studies are crucial for understanding the effects of compounds on the electrical activity of cells and tissues. While general electrophysiological studies of the brain have been developed, specific details regarding this compound's impact on electrophysiological signals were not prominently found in the search results. dtic.mil, nih.gov Electrophysiology is broadly used in research to investigate neuronal and synaptic mechanisms and the conduction of afferent information to the central nervous system. dtic.mil, nih.gov

Advanced imaging techniques play a vital role in visualizing biological processes and structures at a detailed level, aiding in the understanding of a compound's mechanism of action. Techniques such as advanced magnetic resonance imaging (MRI), including perfusion-weighted imaging (PWI), MR spectroscopy (MRS), diffusion-weighted imaging (DWI), and MR chemical exchange saturation transfer (CEST), offer advantages over conventional MRI for evaluating tissue characteristics and treatment response in various contexts. iu.edu, researchgate.net, frontiersin.org Positron emission tomography (PET), particularly with tracers like 18F-fluoroethyltyrosine (FET), provides complementary information on metabolic properties. iu.edu While these advanced imaging techniques are widely applied in biomedical research, specific applications directly linking them to mechanistic studies of this compound were not detailed in the provided search snippets.

Computational and Statistical Methodologies for Data Analysis

Computational and statistical methods are indispensable for processing, analyzing, and interpreting the complex data generated in this compound research. These methodologies range from quantitative approaches for numerical data to qualitative techniques for non-numerical information and in silico modeling for predictive analysis.

Qualitative Data Analysis and Thematic Synthesis Approaches

Qualitative data analysis focuses on interpreting non-numerical information, such as text, interviews, or observations, to uncover patterns, themes, and insights. nih.gov, 6sigma.us, getthematic.com, hotjar.com This approach provides deeper insights into experiences, perceptions, and behaviors, answering questions about "hows" and "whys" rather than "how many". nih.gov, 6sigma.us, getthematic.com Qualitative research can be used to generate hypotheses for quantitative investigation or to provide context and deeper understanding of quantitative findings. nih.gov

Thematic synthesis is a method for analyzing and integrating findings from multiple qualitative studies. researchgate.net, nih.gov, ncrm.ac.uk, youtube.com, nih.gov It involves coding text line-by-line, developing descriptive themes that stay close to the original data, and generating analytical themes that represent a higher level of interpretation and can lead to new concepts or hypotheses. researchgate.net, nih.gov, ncrm.ac.uk This method is particularly useful in systematic reviews of qualitative research. researchgate.net, nih.gov, ncrm.ac.uk, youtube.com, nih.gov While thematic synthesis is a recognized method for synthesizing qualitative data, its application specifically in the context of this compound research was not found in the search results.

In Silico Modeling and Predictive Algorithms (e.g., Machine Learning)

In silico modeling employs computational methods to simulate and predict biological and chemical behavior, offering a cost-effective and time-efficient approach in research. crystalpharmatech.com, pharmaceuticsconference.com, pagepress.org, bienta.net, japsonline.com Techniques like molecular docking simulations analyze drug-target interactions to predict therapeutic efficacy. pharmaceuticsconference.com In silico models can also evaluate ADME (Absorption, Distribution, Metabolism, Excretion) properties and assist in identifying potential issues early in development. pharmaceuticsconference.com Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) models quantitatively correlate chemical structure with activity. pharmaceuticsconference.com, bienta.net

Future Research Directions and Uncharted Theoretical Horizons

Exploration of Novel Research Methodologies and Technological Advancements

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of Sigetin's biological impact necessitates the integration of multi-omics data. Multi-omics, also known as integrated omics or pan-omics, combines data from multiple "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of complex biological systems. azolifesciences.comfrontiersin.org Each omics layer offers unique data that, when integrated, can reveal the flow of biological information and highlight the interrelationships of biomolecules affected by a compound. azolifesciences.com A single-omics approach often provides only a simplified picture, failing to capture the complex interactions across different biological levels. azolifesciences.com Integrating multi-omics data enables researchers to uncover deeper insights into biological processes and the interrelationships of biomolecules and their functions. azolifesciences.com This approach can address applications like disease subtyping, biomarker prediction, and deriving insights into complex biological processes relevant to this compound's actions. azolifesciences.com Bioinformatics methods are essential for processing, analyzing, and integrating diverse omics datasets, utilizing computational methods like network analysis and machine learning to identify patterns, correlations, and relationships between genes, proteins, and metabolites. azolifesciences.combohrium.com For this compound, multi-omics integration could help unravel the complex biological interactions and gain deeper insights into its effects at multiple molecular levels. azolifesciences.com Combining genomics, transcriptomics, proteomics, and metabolomics data could reveal the mechanisms underlying this compound's influence on molecular functions and cellular fate. frontiersin.orgnih.gov This integrated approach could support the discovery of predictive or prognostic biomarkers related to this compound's efficacy or impact. frontiersin.org Challenges in multi-omics integration include data harmonization, clustering, visualization, and functional characterization. frontiersin.org Despite challenges, multi-omics data integration holds significant promise for understanding complex biological systems and enhancing personalized healthcare solutions, which could be relevant if this compound has therapeutic potential. mdpi.com Platforms and tools for multi-omics data integration are being developed to facilitate this process. nih.govmdpi.com

Development of Advanced Theoretical Models and Predictive Frameworks

The development of advanced theoretical models and predictive frameworks is crucial for guiding future this compound research. Predictive theoretical frameworks aim to forecast future events or outcomes, often using statistical models and data analysis to identify patterns and trends. blainy.com In drug discovery, modeling and simulation are important tools for prioritizing and assessing the potential of compounds, thereby reducing risk. chalmers.se Quantitative structure-activity relationship (QSAR) modeling, enhanced by deep learning, can predict properties like binding affinity for compounds. rsc.org Machine learning methods are increasingly used to generate QSAR models that accurately predict chemical properties and how modifications might influence biological properties. scielo.br These models can promote data-driven decisions and potentially speed up the drug discovery process for compounds like this compound. scielo.br Theoretical modeling is used to develop and refine theoretical frameworks, propose hypotheses, and analyze the theoretical implications of empirical findings. researchgate.net It helps researchers formalize theoretical constructs, specify relationships between them, and generate predictions testable with empirical data. researchgate.net Automated frameworks for developing predictive machine learning models for data-driven drug discovery are being developed and applied to various datasets. scielo.br These frameworks can curate chemical and biological data and generate robust QSAR models. scielo.br Models of increasing complexity, such as target-mediated drug disposition (TMDD) models, which include biological mechanisms from receptor pharmacology, could be useful to investigate where and how a novel compound like this compound should interact to maximize its effect. chalmers.se Predictive models based on machine learning can also be used for drug-target interaction prediction, which is crucial in drug discovery. researchgate.net

Identification of Underexplored Biological Systems and Signaling Pathways for this compound Investigation

Recommendations for Interdisciplinary Collaborations and Emerging Research Paradigms

Interdisciplinary collaborations and the embrace of emerging research paradigms are essential for advancing this compound research. The pursuit of breakthroughs in biomedical research increasingly involves researchers from diverse fields collaborating to tackle complex challenges. sprbs.net Interdisciplinary collaboration bridges the gaps between traditional disciplines like biology, engineering, computer science, and chemistry, allowing experts to combine unique perspectives and skillsets. sprbs.net This convergence of knowledge facilitates a holistic understanding of complex issues and opens the door to creative solutions. sprbs.net Interdisciplinary teams are better equipped to address multifaceted challenges comprehensively. sprbs.net In medicinal chemistry, collaborations between chemists, biologists, and pharmacologists are critical in drug discovery and development. solubilityofthings.com The interdisciplinary nature of chemistry enhances its ability to address complex challenges. solubilityofthings.com Collaboration with other disciplines contributes to integrated approaches in problem-solving. solubilityofthings.com The development of new drugs is a highly interdisciplinary endeavor relying on chemistry to understand drug-biological system interactions. solubilityofthings.com Interdisciplinary research centers are being established to bring together biologists, chemists, and computational biologists to work at the interface of these fields to address important biological questions. ircbc.ac.cn Emerging research paradigms, influenced by technological advancements and interdisciplinary approaches, are transforming the research landscape. ijariie.comfrontiersin.org Future research is likely to be characterized by greater methodological flexibility, interdisciplinary collaboration, and the integration of emerging technologies. ijariie.com Researchers need to adopt flexible, interdisciplinary approaches that combine elements from various paradigms to address complex challenges. ijariie.com The integration of emerging technologies and transformative paradigms can lead to fundamental changes in how research is conducted and evaluated. frontiersin.org

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Sigetin’s biochemical mechanisms?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with research goals and feasibility . Narrow the scope by specifying variables (e.g., "How does this compound inhibit [specific enzyme] in [cell type] under [condition]?"). Avoid vague terms like "affect" or "influence"; instead, define measurable outcomes (e.g., IC50 values, binding affinity) . Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Q. What methodologies are recommended for conducting a comprehensive literature review on this compound?

- Methodology :

- Database Search : Use SciFinder to retrieve peer-reviewed articles, patents, and spectral data (e.g., NMR, C13-NMR) .

- Keyword Strategy : Combine terms like "this compound synthesis," "pharmacokinetics," and "mechanism of action" with Boolean operators.

- Documentation : Maintain a log of search terms, inclusion/exclusion criteria, and results (e.g., 50 studies identified, 20 relevant after screening) .

- Gap Analysis : Identify contradictions in reported efficacy or synthesis methods (e.g., "Why do Studies A and B report conflicting IC50 values?") .

Q. What are the key considerations in designing reproducible experiments for this compound synthesis?

- Methodology :

- Protocol Details : Specify reaction conditions (temperature, solvent purity), stoichiometry, and purification steps (e.g., column chromatography) .

- Control Variables : Include negative controls (e.g., solvent-only groups) and replicate experiments (n ≥ 3) to assess variability .

- Characterization : Use HPLC for purity analysis, NMR for structural confirmation, and reference known spectra from databases .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s reported pharmacological activity across studies?

- Methodology :

- Comparative Analysis : Tabulate experimental variables (e.g., cell lines, assay duration) from conflicting studies to identify methodological differences .

- Meta-Analysis : Pool data from multiple studies using random-effects models to calculate weighted effect sizes and heterogeneity indices (e.g., I²) .

- Sensitivity Testing : Replicate key experiments under standardized conditions (e.g., uniform cell culture media) to isolate confounding factors .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and Hill coefficients .

- ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., 1 µM, 10 µM, 100 µM) to assess significance thresholds (p < 0.01) .

- Outlier Detection : Use Grubbs’ test or leverage studentized residuals to exclude anomalous data points .

Q. How to structure a research paper on this compound to meet high academic standards?

- Methodology :

- Sections : Follow IMRaD (Introduction, Methods, Results, Discussion) with subsections for synthesis, characterization, and bioassays .

- Data Presentation :

- Tables : Include raw data (e.g., reaction yields, IC50 values) with SD/SE .

- Figures : Use line graphs for dose-response curves and bar charts for comparative efficacy .

- Reproducibility : Provide supplementary materials with NMR spectra, HPLC chromatograms, and detailed step-by-step protocols .

Q. What strategies ensure ethical compliance in this compound-related clinical trials?

- Methodology :

- Informed Consent : Disclose risks/benefits using non-technical language, adhering to IRB-approved templates .

- Data Transparency : Share de-identified datasets via repositories like ClinicalTrials.gov , ensuring compliance with GDPR or HIPAA .

- Conflict of Interest : Declare funding sources (e.g., NIH grants) and avoid dual roles (e.g., researcher/sponsor) .

Key Methodological Tables

Table 1: Common Errors in this compound Research Questions and Solutions

Table 2: Recommended Databases for this compound Research

| Database | Use Case | Example Query |

|---|---|---|

| SciFinder | Synthesis pathways | "this compound AND Grignard reaction" |

| PubMed | Clinical studies | "this compound pharmacokinetics AND humans" |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.